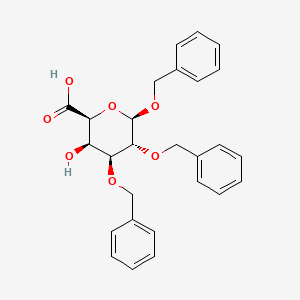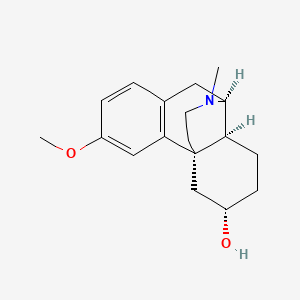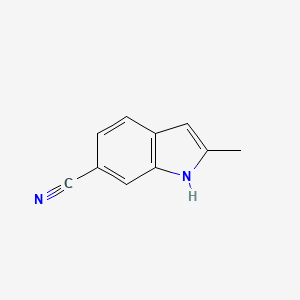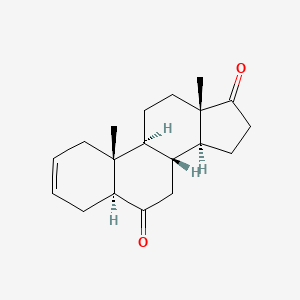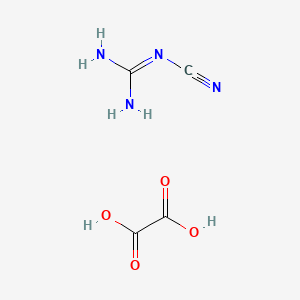
Cyanoguanidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyanoguanidine involves a series of reactions. One method involves the reaction of a metal oxide with a source of carbon to produce a finely divided metal carbide at an elevated temperature. This is immediately reacted with nitrogen gas to form a metal cyanamide . Another method involves ion-exchange between azolium chloride or iodide with silver dicyanamide .
Molecular Structure Analysis
The molecular structure of cyanoguanidine has been studied extensively. It is known that the structures and stabilities of cyanoguanidine and its isomers are of significant interest .
Chemical Reactions Analysis
Cyanoguanidine oxalate can undergo various chemical reactions. For instance, it can react with water to decompose the metal carbide into acetylene and acetylene-related compounds and metal hydroxide . The oxalate ions are linked to negative side effects of certain drugs, including severe nerve pain characterized by allodynia .
科学的研究の応用
Synthesis of Coordination Compounds
Cyanoguanidine is widely employed as a ligand in the synthesis of coordination compounds with transition metals . The synthesis and structure of several metal guanidinate and transition metal cyanoguanidine coordination compounds have been studied, which may display interesting magnetic and nonlinear optical properties .
Nitrogen-based Materials
Cyanoguanidine, as a nitrile derived from guanidine, has attracted attention in the field of nitrogen-based materials . These materials have widespread applications in basic research and applied fields .
3. Histamine H1 and H2 Receptor Antagonist A series of cyanoguanidines was synthesized by linking mepyramine-type H1 receptor antagonist substructures with roxatidine-, tiotidine-, or ranitidine-type H2 receptor antagonist moieties . These pharmacological hybrids combining H1R and H2R antagonistic activity could be used in the development of potential pharmacotherapeutic agents .
Ammonothermal Syntheses
Ammonothermal syntheses have been utilized to explore the feasibility of new guanidinates . A novel magnesium guanidinate phase, Mg (CN3H4)2, was obtained from guanidine precursors .
Aqueous Synthesis
For the stable ligand cyanoguanidine, aqueous synthesis is well suited and was used to good effect in the preparation of new transition metal cyanoguanidine compounds .
Production of Cyanoguanidine
Cyanoguanidine can be produced by using a source of energy to react a metal oxide with a source of nitrogen . This method could be used in the production of a composition comprising cyanoguanidine .
Safety and Hazards
作用機序
Target of Action
Cyanoguanidine oxalate, also known as dicyandiamide, is a cyanoguanidine compound that has been shown to interfere with cellular metabolism . The primary target of cyanoguanidine oxalate is the enzyme nicotinamide phosphoribosyl transferase (NAMPT), which plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism . Inhibition of NAMPT disrupts the NAD+ biosynthesis pathway, leading to a decrease in the availability of NAD+ for cellular processes .
Mode of Action
Cyanoguanidine oxalate acts by inhibiting NAMPT, thereby disrupting the NAD+ biosynthesis pathway . This disruption leads to a decrease in the availability of NAD+ for cellular processes, which can result in cell death, particularly in cancer cells that have high energy demands . Cyanoguanidine oxalate also interferes with NF-κB signalling, a key pathway involved in the regulation of immune response, cell growth, and survival .
Biochemical Pathways
The primary biochemical pathway affected by cyanoguanidine oxalate is the NAD+ biosynthesis pathway . By inhibiting NAMPT, cyanoguanidine oxalate disrupts the conversion of nicotinamide to nicotinamide mononucleotide, a key step in the NAD+ biosynthesis pathway . This disruption can lead to a decrease in the availability of NAD+ for cellular processes, affecting various downstream effects such as energy production and DNA repair .
Pharmacokinetics
It is known that the systemic exposure of cyanoguanidine compounds can vary greatly between individuals . The time at which the highest drug concentration occurs was found to be around 2.2 hours, and the half-life was around 2.1 hours . The large intra- and interindividual variation in dose level-adjusted maximum plasma concentration and the area under the curve from time 0 h to infinity were observed .
Result of Action
The inhibition of NAMPT by cyanoguanidine oxalate leads to a decrease in the availability of NAD+ for cellular processes . This can result in cell death, particularly in cancer cells that have high energy demands . Cyanoguanidine oxalate also interferes with NF-κB signalling, which can affect cell growth and survival .
Action Environment
The action of cyanoguanidine oxalate can be influenced by various environmental factors. For instance, the nature of the catalyst support material influenced the catalytic performance of cyanoguanidine compounds . Furthermore, the stability of cyanoguanidine compounds can be affected by the presence of alkali . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of cyanoguanidine oxalate.
特性
IUPAC Name |
2-cyanoguanidine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4.C2H2O4/c3-1-6-2(4)5;3-1(4)2(5)6/h(H4,4,5,6);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYGSSOKJQOGLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C(N)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703307 |
Source


|
| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15895-49-5 |
Source


|
| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




